Furan-2,5-dicarbaldehyde dioxime
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Overview
Description
Furan-2,5-dicarbaldehyde dioxime is an organic compound derived from furan, a heterocyclic aromatic compound It is characterized by the presence of two aldehyde groups at the 2 and 5 positions of the furan ring, which are converted to dioxime groups
Mechanism of Action
Target of action
Furan derivatives are known to have a wide range of biological activities .
Biochemical pathways
Furan-2,5-dicarbaldehyde, a related compound, is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . It’s used as an organic building block in chemical synthesis and as a precursor for the production of valuable biopolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2,5-dicarbaldehyde dioxime can be synthesized through a two-step process starting from furan-2,5-dicarbaldehyde. The first step involves the reaction of furan-2,5-dicarbaldehyde with hydroxylamine hydrochloride in an ethanol-water mixture at 50°C for 1 hour to form the dioxime. The second step involves the isolation and purification of the dioxime product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Furan-2,5-dicarbaldehyde dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: It can be reduced to form furan-2,5-dimethylamine.
Substitution: The dioxime groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel-Raney catalyst is often used for the reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2,5-dimethylamine.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Furan-2,5-dicarbaldehyde dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its reactive functional groups
Comparison with Similar Compounds
Furan-2,5-dicarbaldehyde: The parent compound from which the dioxime is derived.
Furan-2,5-dicarboxylic acid: An oxidation product of furan-2,5-dicarbaldehyde.
Furan-2,5-dimethylamine: A reduction product of furan-2,5-dicarbaldehyde dioxime.
Uniqueness: this compound is unique due to its dual dioxime functional groups, which provide versatile reactivity and the ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and material science .
Properties
IUPAC Name |
(NE)-N-[[5-[(E)-hydroxyiminomethyl]furan-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-7-3-5-1-2-6(11-5)4-8-10/h1-4,9-10H/b7-3+,8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAGIOMGFBVBMR-FCXRPNKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=NO)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)/C=N/O)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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